Ethyl 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using a trifluoroethyl halide.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted pyrazoles with various functional groups.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both a bromine atom and a trifluoroethyl group, which impart distinct chemical reactivity and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C8H8BrF3N2O2 |
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Molecular Weight |
301.06 g/mol |
IUPAC Name |
ethyl 3-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H8BrF3N2O2/c1-2-16-7(15)5-3-14(13-6(5)9)4-8(10,11)12/h3H,2,4H2,1H3 |
InChI Key |
UDDTZSBZFQFATC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)CC(F)(F)F |
Origin of Product |
United States |
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